molecular formula C16H25BO2 B2857582 4-sec-Butylphenylboronic acid pinacol ester CAS No. 1268242-41-6

4-sec-Butylphenylboronic acid pinacol ester

Cat. No.: B2857582
CAS No.: 1268242-41-6
M. Wt: 260.18
InChI Key: KFJSDLRVUFZWGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-sec-Butylphenylboronic acid pinacol ester (CAS 1268242-41-6) is an organoboron compound with the molecular formula C16H25BO2 and a molecular weight of 260.18 g/mol. This boronic ester is a stable derivative of boronic acid, designed for use as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. In this palladium-catalyzed reaction, the compound acts as a nucleophile, transferring its 4-sec-butylphenyl group to an electrophilic organic halide. This mechanism is crucial for constructing biaryl and other complex molecular architectures central to pharmaceutical and material science research. The pinacol ester group enhances the compound's stability and handling characteristics compared to the free boronic acid, while still participating efficiently in transmetalation steps. Beyond its core use in Suzuki reactions, boronic acid pinacol esters are also employed in other transformations, including Chan-Lam couplings for carbon-heteroatom bond formation. Compounds of this class serve as key intermediates in the development of active pharmaceutical ingredients and agrochemicals. They are also investigated in supramolecular chemistry and for the creation of sensors due to their ability to form reversible complexes with diol groups. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(4-butan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BO2/c1-7-12(2)13-8-10-14(11-9-13)17-18-15(3,4)16(5,6)19-17/h8-12H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJSDLRVUFZWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-sec-Butylphenylboronic acid pinacol ester typically involves the reaction of 4-sec-butylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to prevent hydrolysis .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-sec-Butylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

4-sec-Butylphenylboronic acid pinacol ester is primarily employed in:

  • Suzuki–Miyaura Coupling Reactions : This reaction facilitates the formation of biaryl compounds from aryl halides and boronic acids. The steric hindrance provided by the sec-butyl group enhances selectivity and yields in these reactions.

Medicinal Chemistry

The compound has garnered attention for its potential applications in drug development:

  • Cancer Therapy : Boronic acids have been shown to inhibit proteasomes, which are vital for protein degradation pathways. This inhibition can induce apoptosis in cancer cells, making boronic esters like this compound valuable in developing anticancer agents .
  • Antibacterial Applications : Research indicates that certain boronic acid derivatives exhibit antibacterial properties, potentially useful in treating infections .

Material Science

In addition to its chemical applications, this compound plays a role in:

  • Advanced Materials Production : The stability and reactivity of this compound make it suitable for synthesizing polymers and other advanced materials.

Case Study 1: Anticancer Activity

A study explored the synthesis of novel analogues of known anticancer agents using this compound as a key intermediate. The biological evaluation demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a precursor for developing new therapeutic agents .

Case Study 2: Biopolymer Synthesis

Research highlighted the use of boronic esters in creating ROS-responsive nanoparticles for biomedical applications. These nanoparticles showed promise in targeted drug delivery systems, leveraging the reversible covalent bonding properties of boron compounds to enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of 4-sec-Butylphenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves the transmetalation step where the boronic ester transfers its organic group to a palladium catalyst. This is followed by reductive elimination to form the desired biaryl product. The boronic ester acts as a nucleophile, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Structural Characterization :

  • 1H/13C NMR : Pinacol ester methyl groups appear as singlets at δ 1.34–1.38 (1H) and δ 24.90–84.00 (13C), consistent across derivatives .
  • The sec-butyl group’s steric bulk may shift aromatic proton signals upfield compared to smaller substituents (e.g., hydroxymethyl or aminomethyl) .
Table 1: Structural and Functional Comparison of Arylboronic Acid Pinacol Esters
Compound Substituent Key Applications Reactivity Notes Spectral Features (1H NMR, δ) Reference
4-sec-Butylphenyl (Target) sec-Butyl (para) Cross-coupling, drug intermediates Steric hindrance reduces coupling rates Pinacol CH₃: ~1.35; sec-butyl: ~0.8–1.5
4-Hydroxymethylphenyl Hydroxymethyl (para) Glucose sensors, glycoconjugate synthesis Enhanced diol binding via –CH₂OH Pinacol CH₃: 1.38; –CH₂OH: δ 4.6–4.8
4-Aminomethylphenyl Aminomethyl (para) Bioconjugation, enzyme inhibitors Amine group enables pH-sensitive binding Pinacol CH₃: 1.35; –CH₂NH₂: δ 3.3–3.5
Biphenyl-4-boronic ester Biphenyl (para) OLEDs, conjugated polymers Extended π-system for electronic materials Pinacol CH₃: 1.36; biphenyl: δ 7.2–7.8
3,6-Dihydro-2H-pyran-4-boronic Dihydropyran (cyclic) Natural product synthesis Ring strain enhances electrophilicity Pinacol CH₃: 1.37; dihydropyran: δ 4.0–6.0
Key Findings:

Steric Effects : The sec-butyl group in the target compound may slow Suzuki coupling kinetics compared to less hindered derivatives (e.g., 4-hydroxymethylphenyl), as observed in analogous systems .

Electronic Effects : Electron-donating groups (e.g., –CH₂OH) increase boronic ester’s Lewis acidity, enhancing diol binding for sensor applications . In contrast, sec-butyl’s inductive electron donation is minimal.

Biological Activity : Boronic esters with polar substituents (e.g., –NH₂ or –CH₂OH) show higher enzyme inhibition (e.g., PBP1b) compared to hydrophobic variants like sec-butyl .

Spectral Consistency : All pinacol esters share characteristic NMR peaks (δ 1.34–1.38 for CH₃), but substituent-specific shifts differentiate compounds .

Reactivity :

  • Suzuki Coupling : The sec-butyl group may necessitate higher catalyst loading or elevated temperatures for efficient coupling, as seen in sterically hindered systems .
  • Chan-Evans-Lam Amination : Bulky substituents reduce yields with aryl amines; mixed MeCN/EtOH solvent systems could mitigate this .

Biological Activity

4-sec-Butylphenylboronic acid pinacol ester (CAS Number: 72824-04-5) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique properties and potential biological activities. This compound is characterized by the presence of a boron atom, which imparts distinct reactivity and biological interactions, making it a subject of interest in various research fields, including cancer therapy, antibacterial applications, and drug delivery systems.

The molecular formula of this compound is C16H25BO2C_{16}H_{25}BO_2, with a molecular weight of approximately 270.19 g/mol. The structure comprises a phenyl group substituted with a sec-butyl group and a boronic acid moiety linked to a pinacol ester.

Boronic acids, including this compound, are known to interact with diols and other biomolecules through reversible covalent bonding. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. For instance, the compound can inhibit proteasomes, which are critical for protein degradation pathways in cells, thereby influencing cell cycle regulation and apoptosis.

Anticancer Properties

Research indicates that boronic acids can exhibit significant anticancer activity. The mechanism often involves the inhibition of proteasome activity, similar to the FDA-approved drug bortezomib. Studies have shown that derivatives of boronic acids can induce apoptosis in cancer cells by disrupting proteasomal function and altering cellular signaling pathways .

Case Study:
In a study examining the efficacy of various boronic acid derivatives in cancer treatment, it was found that modifications to the boron moiety significantly enhanced cytotoxicity against multiple myeloma cell lines. The introduction of sec-butyl groups improved solubility and bioavailability, leading to increased therapeutic potential .

Antibacterial Activity

Boronic acids have also been investigated for their antibacterial properties. The ability of these compounds to inhibit bacterial enzymes makes them suitable candidates for developing new antibiotics. Research has demonstrated that certain boronic acid derivatives can effectively inhibit the growth of Gram-positive bacteria by targeting specific metabolic pathways .

Comparative Analysis

The following table summarizes relevant studies on the biological activities of various boronic acid derivatives:

Compound Activity Mechanism Reference
BortezomibAnticancerProteasome inhibition
IxazomibAnticancerProteasome inhibition
VaborbactamAntibacterialβ-lactamase inhibition
This compoundAnticancer, AntibacterialEnzyme inhibition

Synthesis and Applications

The synthesis of this compound typically involves the reaction of sec-butylphenol with boron reagents under controlled conditions. This compound serves as an important intermediate in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in pharmaceuticals .

Q & A

Q. What computational tools predict the compound’s behavior in catalytic cycles?

  • Density Functional Theory (DFT) simulations model transition states in Suzuki-Miyaura couplings. Focus on:
  • Boron coordination geometry.
  • Steric/electronic effects of the sec-butyl group on Pd intermediates .

Q. How to address discrepancies in reported toxicity profiles?

  • Toxicity data gaps (e.g., acute, reproductive) require in vitro assays:
  • MTT assays for cytotoxicity.
  • Ames tests for mutagenicity.
  • Reference OSHA and REACH guidelines for hazard classification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.